Ethylbenzene-2,3,4,5,6-D5
Overview
Description
Ethylbenzene-2,3,4,5,6-D5 is a useful isotopically labeled research compound . It is the deuterium-labeled version of Ethylbenzene . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of Ethylbenzene-2,3,4,5,6-D5 involves the C-F bond activation of fluoroethane at ACF in the presence of HSnBu3 . A reaction of fluoroethane (0.12 mmol) in C6D6 gave after 4 days with 97% yield ethylbenzene-d5 and 1% yield ethene .Molecular Structure Analysis
The molecular formula of Ethylbenzene-2,3,4,5,6-D5 is C8H5D5 . The molecular weight is 111.2 . The structure of Ethylbenzene-2,3,4,5,6-D5 can be found in various databases .Chemical Reactions Analysis
The catalytic oxidation of ethylbenzene has been studied in detail . The reaction mechanism involves the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid .Physical And Chemical Properties Analysis
The boiling point of Ethylbenzene-2,3,4,5,6-D5 is 136 °C (lit.) . The density is 0.908 g/mL at 25 °C .Scientific Research Applications
Catalytic Performance and Reaction Mechanisms
Ethylbenzene plays a crucial role in the study of catalytic performances, especially in reactions like benzene alkylation with methanol. Research demonstrates how altering the Si/Al ratio in hierarchical porous ZSM-5 catalysts can suppress ethylbenzene formation, highlighting the importance of catalyst modification in industrial processes (Hualei Hu et al., 2016). Similarly, the addition of Pt to ZSM-5 catalysts has been shown to significantly suppress ethylbenzene formation in benzene alkylation with methanol, underscoring the potential of metal modification in enhancing catalyst life-span and selectivity (Hualei Hu et al., 2014).
Environmental Monitoring and Pollution Control
Ethylbenzene's role in environmental science is significant, particularly in studies related to air pollution and BTEX (benzene, toluene, ethylbenzene, and xylenes) compounds. For instance, research on BTEX adsorption on TiO2 surfaces provides insights into potential methods for mitigating environmental pollution through adsorption technologies (Marcos dos Reis Vargas et al., 2019). Additionally, the development of simpler, low-budget methods for BTEX quantification in ambient air highlights the ongoing efforts to monitor and control air quality more efficiently (Nassiba Baimatova et al., 2016).
Advanced Chemical Synthesis and Material Science
Research on the catalytic performance of ethylbenzene in reactions like its dehydrogenation to styrene in the presence of carbon dioxide showcases the exploration of efficient synthesis processes and the role of CO2 in promoting chemical reactions (Y. Sakurai et al., 2002). This area of research is critical for developing sustainable chemical production methods.
Safety And Hazards
Future Directions
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Ethylbenzene-2,3,4,5,6-D5 and other deuterated compounds may have important roles in future drug development processes .
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylbenzene-2,3,4,5,6-D5 | |
CAS RN |
20302-26-5 | |
Record name | 20302-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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